molecular formula C10H14O B14750702 (R)-2-allyl-5-methylcyclohex-2-en-1-one

(R)-2-allyl-5-methylcyclohex-2-en-1-one

Cat. No.: B14750702
M. Wt: 150.22 g/mol
InChI Key: LTUVMHNABMMFBR-MRVPVSSYSA-N
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Description

®-2-allyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes an allyl group and a methyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-allyl-5-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the allylation of 5-methylcyclohex-2-en-1-one using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-2-allyl-5-methylcyclohex-2-en-1-one may involve more efficient and scalable methods, such as catalytic processes. These methods often utilize transition metal catalysts to facilitate the allylation reaction, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-allyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-allyl-5-methylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.

Biology

The compound’s reactivity makes it a valuable tool in biological studies, particularly in the synthesis of bioactive molecules that can be used in drug discovery and development.

Medicine

In medicine, derivatives of ®-2-allyl-5-methylcyclohex-2-en-1-one are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, making them candidates for pharmaceutical research.

Industry

Industrially, ®-2-allyl-5-methylcyclohex-2-en-1-one is used in the production of specialty chemicals and materials. Its applications range from the manufacture of fragrances to the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-allyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-allylcyclohexanone
  • 5-methylcyclohex-2-en-1-one
  • 2-allyl-5-methylcyclohexanone

Uniqueness

®-2-allyl-5-methylcyclohex-2-en-1-one is unique due to the presence of both an allyl group and a methyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(5R)-5-methyl-2-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,6,8H,1,4-5,7H2,2H3/t8-/m1/s1

InChI Key

LTUVMHNABMMFBR-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)CC=C

Canonical SMILES

CC1CC=C(C(=O)C1)CC=C

Origin of Product

United States

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